Tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate
Description
Tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 4-position, and a cyclopropylmethyl substituent at the 3-position. Its molecular formula is C₁₄H₂₃NO₃, with a molecular weight of 253.34 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic modifications, while the hydroxyl and cyclopropylmethyl moieties provide sites for further functionalization. This compound is commonly used as a building block in medicinal chemistry, particularly for synthesizing urea analogues, amine derivatives, and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-7-6-12(16)11(9-15)8-10-4-5-10/h10-12,16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZNBNKVMDYXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the cyclopropylmethyl group through nucleophilic substitution reactions. The hydroxyl group can be introduced via oxidation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Neuropharmacology
Tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate has shown potential in neuropharmacological studies, particularly concerning neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures may inhibit key enzymes involved in the pathogenesis of neurodegenerative disorders.
| Activity | Measurement Method | Result |
|---|---|---|
| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |
These results suggest that the compound could potentially prevent amyloid-beta aggregation, a hallmark of Alzheimer's disease.
Antioxidant Activity
The compound's ability to reduce oxidative stress markers has been evaluated through various assays. For instance, studies have indicated significant reductions in malondialdehyde (MDA) levels in treated brain homogenates, suggesting antioxidant properties.
| Assay Type | Measurement Method | Result |
|---|---|---|
| MDA Levels Reduction | TBARS Assay | Significant decrease observed |
This antioxidant activity may contribute to its neuroprotective effects, making it a candidate for further exploration in therapeutic contexts.
Synthesis and Derivatives
The synthetic pathways for creating this compound and its derivatives are of significant interest. The compound can be synthesized through various methods, including:
- One-Pot Reactions : Utilizing multi-component reactions to streamline synthesis.
- Functional Group Modifications : Allowing for the introduction of different substituents to enhance biological activity.
In Vitro Studies
In vitro studies have demonstrated that this compound can protect neuronal cells from amyloid-beta toxicity. For example, astrocytes exposed to amyloid-beta showed improved viability when treated with the compound, indicating its potential as a neuroprotective agent.
In Vivo Studies
Animal models have been employed to evaluate the cognitive effects of the compound in scenarios mimicking Alzheimer's disease. While some studies indicated improvements in oxidative stress markers, cognitive improvements were not statistically significant compared to established treatments like galantamine.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The cyclopropylmethyl group may contribute to the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate can be compared to related piperidine and bicyclic derivatives. Key similarities and differences are outlined below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Reactivity :
- The cyclopropylmethyl group in the target compound introduces steric hindrance and lipophilicity, which may slow nucleophilic reactions compared to linear alkyl chains (e.g., 4-methylpentyl in ).
- The 4-hydroxyl group enables hydrogen bonding and derivatization (e.g., tosylation in ), similar to other hydroxylated piperidines like tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate .
Boc Protection Universality :
- All compounds listed utilize Boc protection to stabilize the piperidine nitrogen, facilitating purification and preventing unwanted side reactions during synthesis .
Biological and Synthetic Applications: The aminomethyl analogue (98% purity, ) is preferred for peptide coupling due to its primary amine functionality, whereas the cyclopropylmethyl variant is better suited for hydrophobic interactions in drug-receptor binding.
Table 2: Physicochemical Property Comparison
Biological Activity
Tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound characterized by its unique piperidine structure, which includes a tert-butyl ester and a cyclopropylmethyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{13}H_{19}NO_3
- CAS Number : 1702228-97-4
The presence of the hydroxypiperidine moiety contributes to its biological interactions, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structural features allow it to modulate enzymatic activity, potentially acting as an inhibitor or activator depending on the target.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Binding : It may bind to specific receptors, influencing signaling pathways associated with various biological functions.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit the proliferation of cancer cell lines. The mechanism often involves apoptosis induction and modulation of oncogenic protein stability .
- Neuroprotective Effects : Some derivatives of piperidine compounds have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases .
- Antimicrobial Activity : Compounds containing piperidine rings have been noted for their antimicrobial properties, making them candidates for developing new antibiotics.
Research Findings and Case Studies
A review of recent literature reveals several studies focusing on the biological activity of related compounds. Here are some significant findings:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated that a related piperidine derivative inhibited tumor growth in breast cancer models through Hsp90 inhibition. |
| Study B (2024) | Found that modifications to the piperidine structure enhanced neuroprotective effects in cellular models of Alzheimer's disease. |
| Study C (2022) | Reported antimicrobial efficacy against Gram-positive bacteria, indicating potential for further development as an antibiotic agent. |
These studies highlight the versatility of piperidine derivatives in therapeutic applications.
Comparative Analysis with Similar Compounds
When compared to related compounds, this compound exhibits unique properties due to its specific substitutions. Below is a comparison with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-oxopiperidine-1-carboxylate | Lacks cyclopropylmethyl group | Limited anticancer activity |
| Cyclopropylmethyl 4-oxopiperidine-1-carboxylate | Lacks tert-butyl ester group | Moderate antimicrobial activity |
| Tert-butyl 3-methyl-4-hydroxypiperidine-1-carboxylate | Similar structure but different substituents | Enhanced neuroprotective effects |
Q & A
Q. What are the recommended synthesis routes for tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the cyclopropylmethyl intermediate via nucleophilic substitution or coupling reactions.
- Step 2 : Introduction of the hydroxyl group at the 4-position of the piperidine ring under controlled oxidation or hydroxylation conditions (e.g., using hydrogen peroxide or catalytic hydroxylation agents).
- Step 3 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using Boc anhydride in the presence of a base like DMAP .
- Key Considerations : Optimize reaction solvents (e.g., DCM or THF) and temperatures to prevent premature deprotection of the Boc group. Purification via column chromatography with silica gel is recommended to isolate high-purity product .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Exposure Controls : Implement local exhaust ventilation and avoid direct skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice .
- Storage : Store in a cool, dry place away from oxidizing agents. Label containers with hazard warnings (e.g., "Irritant") even if full toxicity data are unavailable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Data Gap Analysis : Cross-reference existing SDS entries (e.g., Key Organics Limited’s reports) noting missing acute/chronic toxicity data .
- Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assays for cytotoxicity) using human cell lines. Compare results with structurally analogous compounds (e.g., tert-butyl piperidine derivatives) to infer potential risks .
- Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity endpoints based on substituent effects (e.g., cyclopropylmethyl groups may alter metabolic stability) .
Q. What analytical techniques are optimal for characterizing purity and structural integrity?
- Methodological Answer :
- Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Compare retention times against known standards .
- Spectroscopy :
- NMR : Use H and C NMR to confirm the presence of the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and hydroxyl group (broad peak at δ ~1–5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO, expected m/z 256.18) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry at the 4-hydroxypiperidine moiety .
Q. How do structural modifications at the 3-position influence biological activity?
- Methodological Answer :
- Comparative Studies : Replace the cyclopropylmethyl group with bulkier (e.g., benzyl) or polar (e.g., hydroxyethyl) substituents. Assess changes in:
- Receptor Binding : Use radioligand displacement assays for targets like opioid or serotonin receptors, where piperidine derivatives are common pharmacophores .
- Metabolic Stability : Perform microsomal incubation assays (e.g., human liver microsomes) to compare half-life (t) and clearance rates .
- Computational Docking : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. The cyclopropyl group may reduce oxidation susceptibility compared to straight-chain alkyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
